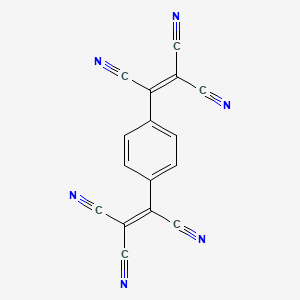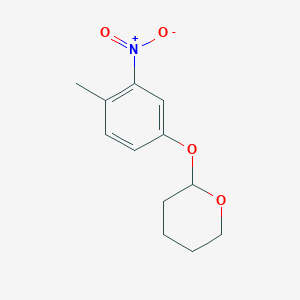
2-(4-Methyl-3-nitrophenoxy)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-3-nitrophenoxy)oxane is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of a six-membered oxane ring substituted with a 4-methyl-3-nitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitrophenoxy)oxane typically involves the reaction of 4-methyl-3-nitrophenol with an appropriate oxane derivative under controlled conditions. One common method is the nucleophilic substitution reaction where 4-methyl-3-nitrophenol reacts with an oxirane compound in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-3-nitrophenoxy)oxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenoxy ring .
Aplicaciones Científicas De Investigación
2-(4-Methyl-3-nitrophenoxy)oxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-3-nitrophenoxy)oxane involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy group can participate in various biochemical reactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A six-membered ring compound with similar structural features but lacking the nitro and phenoxy groups.
2-[(4-Nitrophenoxy)methyl]oxirane: A related compound with a similar phenoxy group but different ring structure.
Uniqueness
2-(4-Methyl-3-nitrophenoxy)oxane is unique due to the presence of both the nitro and methyl groups on the phenoxy ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
119139-18-3 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2-(4-methyl-3-nitrophenoxy)oxane |
InChI |
InChI=1S/C12H15NO4/c1-9-5-6-10(8-11(9)13(14)15)17-12-4-2-3-7-16-12/h5-6,8,12H,2-4,7H2,1H3 |
Clave InChI |
WQZUWDIDWUDELK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC2CCCCO2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)

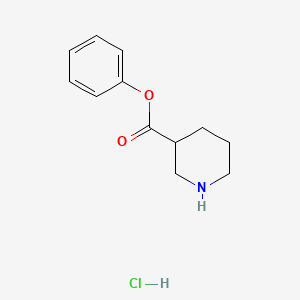
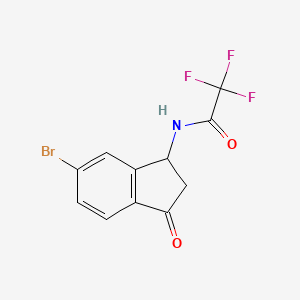
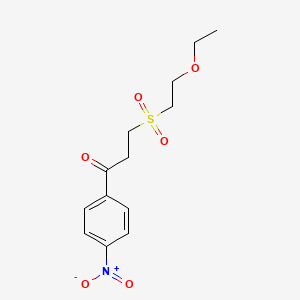
![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)


